![molecular formula C20H18N4O3 B2825760 3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207011-69-5](/img/structure/B2825760.png)
3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Quinazolin-4-one Derivatives from Streptomyces Isolates:
- A study by Maskey et al. (2004) on Streptomyces sp. isolate GW23/1540 identified several 1H-quinazolin-4-one derivatives, including compounds similar in structure to the one . These compounds showed no activity against various microorganisms, highlighting their selectivity in biological interactions (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives:
- Research by Deady et al. (2003) synthesized derivatives of a similar compound, which exhibited potent cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Inhibitors of Glycolic Acid Oxidase:
- Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. Compounds with large lipophilic substituents, similar to the compound , were potent inhibitors, indicating potential applications in metabolic disorders (Rooney et al., 1983).
Traceless Synthesis of Quinazoline‐2,4‐diones:
- Huang et al. (2007) developed a method for synthesizing various quinazoline-2,4-diones, highlighting the ease of manipulating such compounds for potential applications in chemical synthesis (Huang, Lu, Chen, & Yang, 2007).
Heterocyclic Quinones Synthesis:
- Yanni (1991) studied the interaction of 6-chloroquinoline-5,8-dione hydrochloride with various compounds, leading to the synthesis of derivatives that may have bactericidal activities (Yanni, 1991).
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to display important activities such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Pharmacokinetics
The imppat database provides a platform to compute the physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted admet properties of phytochemicals .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to have a wide range of biological activities .
properties
IUPAC Name |
3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-3-23-19(25)15-6-4-5-7-16(15)24(20(23)26)12-17-21-18(22-27-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPXJVVNIFCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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